molecular formula C19H27FO2 B072848 6alpha-Fluorotestosterone CAS No. 1597-68-8

6alpha-Fluorotestosterone

Cat. No.: B072848
CAS No.: 1597-68-8
M. Wt: 306.4 g/mol
InChI Key: GGQPTOITOZXLBE-QXROXWLYSA-N
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Description

6alpha-Fluorotestosterone is a synthetic nonaromatizable androgen analog of testosterone. It is designed to bind to and activate specific nuclear receptors, exhibiting similar potency to testosterone . This compound is notable for its fluorine substitution at the 6 alpha-position, which significantly alters its biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Fluorotestosterone involves the fluorination of testosterone derivatives. A common method includes reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent, such as fluoropyridinium or fluoroquinuclidium compounds like Selectfluor . The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to achieve high purity levels necessary for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Fluorotestosterone undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or other oxidized derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Replacement of functional groups, particularly at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents like sodium methoxide or Grignard reagents.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct biochemical properties .

Scientific Research Applications

6alpha-Fluorotestosterone has several scientific research applications:

    Chemistry: Used as a reference compound in the study of androgen receptor interactions and steroid chemistry.

    Biology: Investigated for its effects on cellular processes and gene expression related to androgen receptors.

    Medicine: Explored for potential therapeutic uses in conditions requiring androgenic activity without aromatization to estrogens.

    Industry: Utilized in the development of new synthetic pathways and fluorinated steroids

Mechanism of Action

6alpha-Fluorotestosterone acts as a competitive inhibitor of aromatase cytochrome P450, preventing the conversion of androgens to estrogens. This inhibition enhances its androgenic properties by lowering estrogen levels. The compound binds to androgen receptors, promoting male sex behavior and other androgenic effects without converting to estrogen .

Comparison with Similar Compounds

Uniqueness: 6alpha-Fluorotestosterone is unique due to its nonaromatizable nature, making it a valuable tool in research and potential therapeutic applications where estrogenic effects are undesirable .

Properties

IUPAC Name

(6S,8R,9S,10R,13S,14S,17S)-6-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,22H,3-8,10H2,1-2H3/t12-,13-,14-,16-,17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQPTOITOZXLBE-QXROXWLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=CC(=O)CC[C@]34C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873369
Record name 6alpha-Fluorotestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597-68-8
Record name 6alpha-Fluorotestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6alpha-Fluorotestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-FLUOROTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9R6BZK55Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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